

physical and chemical properties of 4-bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-n-methylmethanamine

Cat. No.: B1267988

[Get Quote](#)

Technical Guide: 4-bromo-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of 4-bromo-N-methylbenzylamine (CAS No. 699-03-6). It is intended to serve as a key resource for professionals in research, chemical synthesis, and drug development. This guide includes structured data on its physicochemical characteristics, safety and handling protocols, and a representative synthetic methodology.

Chemical Identity and Structure

4-bromo-N-methylbenzylamine is an organic building block belonging to the class of aralkylamines. Its structure consists of a benzylamine core with a bromine atom substituted at the para-position (position 4) of the benzene ring and a methyl group attached to the nitrogen atom.

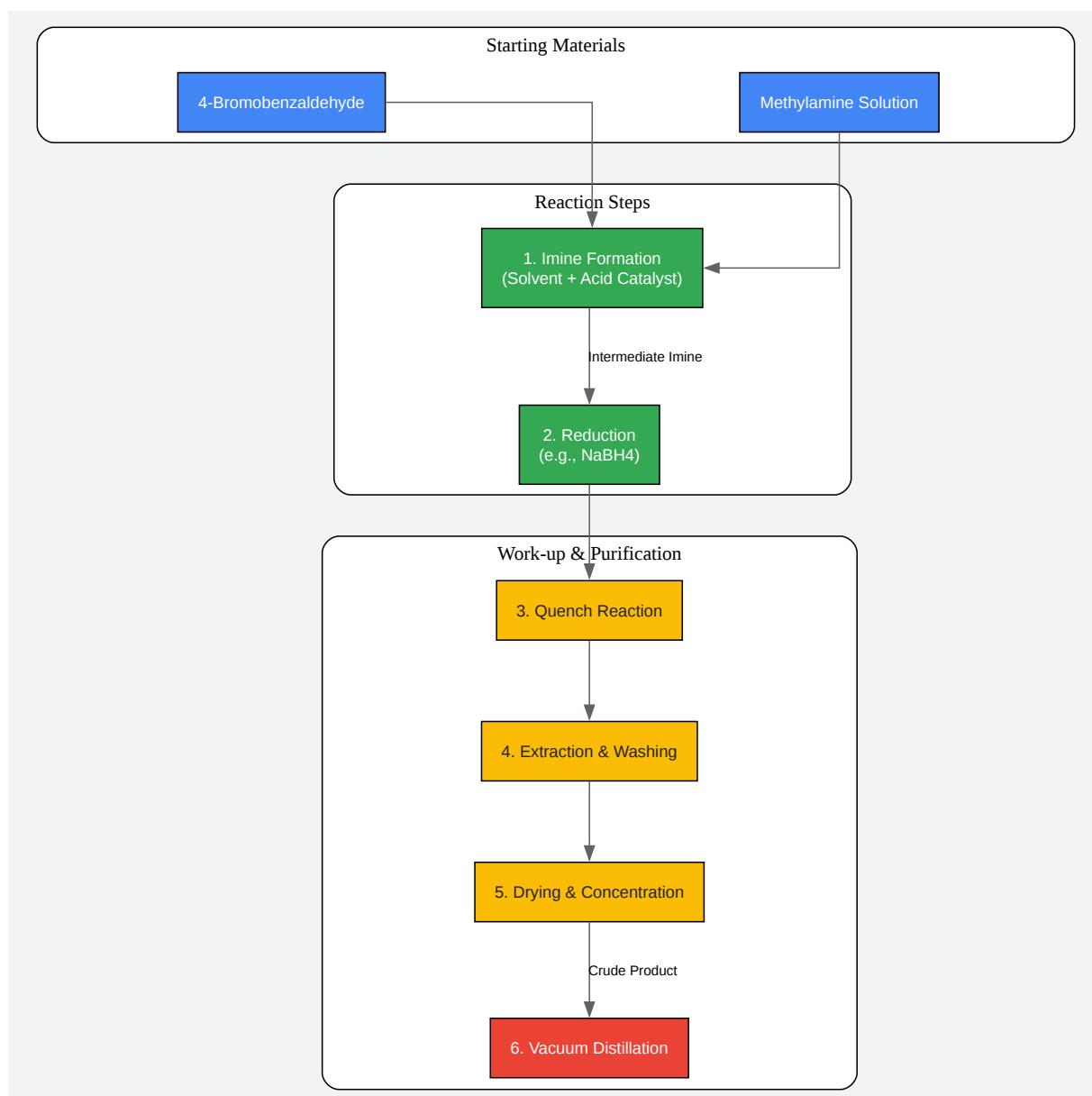
Identifier	Value
IUPAC Name	1-(4-bromophenyl)-N-methylmethanamine [1]
CAS Number	699-03-6 [1] [2] [3]
Molecular Formula	C ₈ H ₁₀ BrN [1] [2]
Molecular Weight	200.08 g/mol [1] [2]
Synonyms	(4-Bromobenzyl)methylamine [2] [3]
InChI Key	URFJXIULELMVHV-UHFFFAOYSA-N
SMILES String	CNCc1ccc(Br)cc1

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 4-bromo-N-methylbenzylamine. These values are critical for designing experimental conditions, including reaction setup, solvent selection, and purification procedures.

Property	Value	Source(s)
Boiling Point	218-219 °C (lit.)	
	145-147 °C / 10 mmHg (lit.)	
Density	1.00 g/mL at 25 °C (lit.)	
	1.024 g/mL at 20 °C (lit.)	
Refractive Index	n _{20/D} 1.5650 (lit.)	
Flash Point	> 110 °C (> 230 °F) - closed cup	
Assay Purity	97%	

Synthesis and Experimental Protocols


4-bromo-N-methylbenzylamine is typically synthesized via the reductive amination of 4-bromobenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Generalized Reductive Amination Protocol

This protocol is a representative method based on established chemical principles for reductive amination.[4][5]

- Imine Formation:
 - Dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).[6][7]
 - Add a solution of methylamine (1 to 1.2 equivalents) to the flask.
 - The reaction can be catalyzed by a few drops of acetic acid to accelerate imine formation. [6] The mixture is stirred at room temperature.
- Reduction:
 - Once imine formation is substantial (can be monitored by TLC or GC), a mild reducing agent is introduced.
 - Sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) are commonly used for this step.[5] Add the reducing agent portion-wise to control the reaction rate.
 - The mixture is stirred until the reduction is complete.
- Work-up and Purification:
 - The reaction is quenched, typically with water or a dilute acid solution.
 - The solvent is removed under reduced pressure.
 - The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution like potassium or sodium bicarbonate, followed by brine.[6]

- The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and concentrated.
- The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-bromo-N-methylbenzylamine.

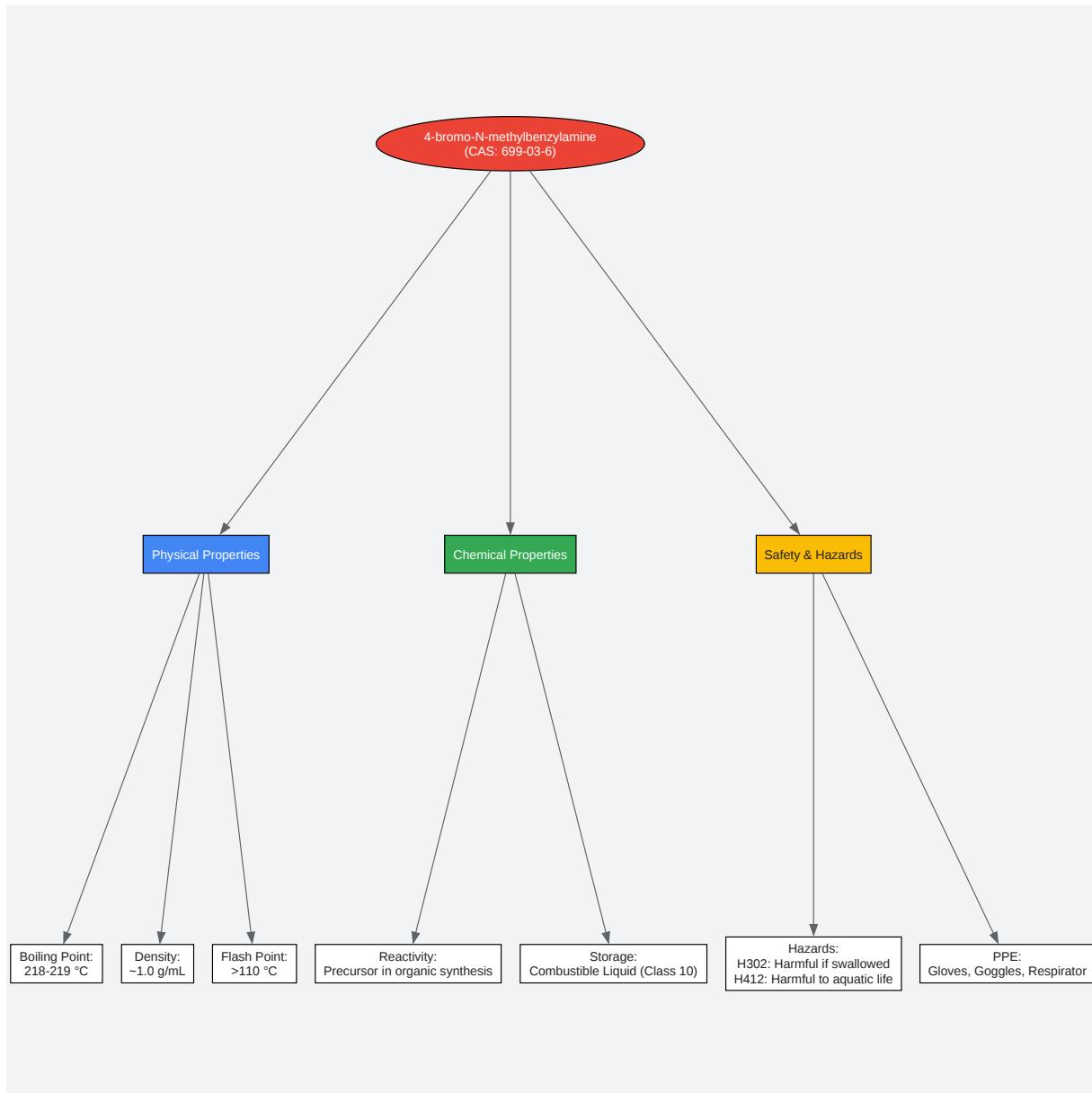
[Click to download full resolution via product page](#)**Figure 1:** Generalized workflow for the synthesis of 4-bromo-N-methylbenzylamine.

Biological Activity and Signaling Pathways

As a chemical intermediate, 4-bromo-N-methylbenzylamine is primarily utilized in the synthesis of more complex molecules. Currently, there is no significant published research detailing its specific biological activities or direct involvement in cellular signaling pathways. Its utility lies in its role as a precursor for compounds that may be investigated for pharmacological properties.

Safety, Handling, and Storage

Proper handling of 4-bromo-N-methylbenzylamine is essential due to its potential hazards. The following information is derived from aggregated GHS data.


Hazard Identification

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Aquatic Chronic	H412	Harmful to aquatic life with long lasting effects

Safety and Precautionary Measures

Precautionary Class	GHS Code	Description
Prevention	P264	Wash skin thoroughly after handling.
P270		Do not eat, drink or smoke when using this product.
P273		Avoid release to the environment.
Response	P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Use a suitable respirator filter (e.g., type ABEK EN14387) if ventilation is inadequate.
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. This compound is classified under Storage Class 10 for combustible liquids.

[Click to download full resolution via product page](#)**Figure 2:** Logical relationships of 4-bromo-N-methylbenzylamine properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenemethanamine, 4-bromo-N-methyl- | C8H10BrN | CID 485400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-N-methylbenzylamine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. gctlc.org [gctlc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. redalyc.org [redalyc.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-bromo-N-methylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267988#physical-and-chemical-properties-of-4-bromo-n-methylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com